4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate” is a complex organic compound that belongs to the class of imines and esters This compound is characterized by the presence of a methylphenyl group, an imino group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate” typically involves the following steps:
Formation of the Imino Group: The imino group can be formed by the condensation of an amine with an aldehyde or ketone.
Esterification: The ester group can be introduced through a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl and dimethoxyphenyl groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme mechanisms or protein interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Polymer Synthesis: Used in the synthesis of polymers with specific characteristics.
Dye Manufacturing:
Mechanism of Action
The mechanism of action of “4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate” would depend on its specific application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Uniqueness
The unique combination of functional groups in “4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate” provides it with distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H23NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)iminomethyl]phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H23NO4/c1-18-4-10-21(11-5-18)26-17-20-6-12-22(13-7-20)30-25(27)15-9-19-8-14-23(28-2)24(16-19)29-3/h4-17H,1-3H3/b15-9+,26-17? |
InChI Key |
BGSDUDVJUZQVFQ-GHCBWACXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.